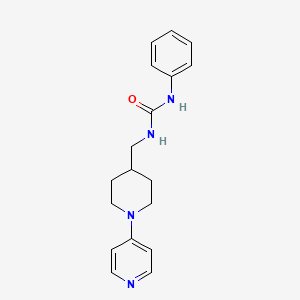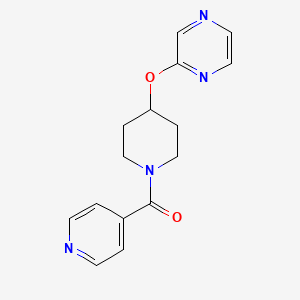![molecular formula C18H16F3N5O2S B2399836 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone CAS No. 2380182-75-0](/img/structure/B2399836.png)
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone is a complex organic compound that features a benzoxazole ring, a pyridazine ring, and a piperazine ring. These structural elements suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone likely involves multiple steps, including the formation of the benzoxazole ring, the introduction of the sulfanyl group, and the coupling with the pyridazine and piperazine rings. Typical reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
科学研究应用
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone may have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in various chemical reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylthio)ethanone
- 1-[4-(6-Trifluoromethylpyridazin-3-yl)piperazin-1-yl]ethanone
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(piperazin-1-yl)ethanone
Uniqueness
The unique combination of the benzoxazole, pyridazine, and piperazine rings, along with the trifluoromethyl group, may confer distinct chemical and biological properties to 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c19-18(20,21)14-5-6-15(24-23-14)25-7-9-26(10-8-25)16(27)11-29-17-22-12-3-1-2-4-13(12)28-17/h1-6H,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULMVVKRBSMMGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2399754.png)
![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)
![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399763.png)




![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)
![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)

